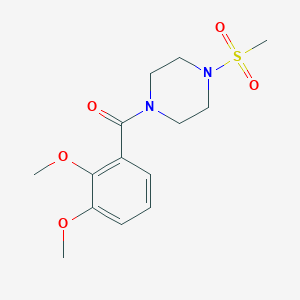![molecular formula C14H22N2O2S B248480 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine, also known as MPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPSP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine is still under investigation. It is believed that 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine may also affect the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has also been shown to have anti-inflammatory and analgesic effects, which may be due to its inhibition of the activity of cyclooxygenase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine is also stable under normal laboratory conditions. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine. One area of research is the investigation of its mechanism of action and its effect on neurotransmitter systems in the brain. Another area of research is the development of more potent and selective 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine analogs for use as therapeutic agents. Additionally, the potential use of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine as an anticancer agent warrants further investigation.
Méthodes De Synthèse
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine can be synthesized using various methods, including reaction of 1-(4-methylphenyl)sulfonyl-piperazine with isopropyl alcohol in the presence of an acid catalyst. Another method involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride and isopropylamine. The yield of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine varies depending on the synthesis method, and purification is required to obtain a high-purity compound.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has also been investigated for its effect on pain and inflammation. In addition, 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has been shown to have an inhibitory effect on the growth of cancer cells, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C14H22N2O2S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-12(2)15-8-10-16(11-9-15)19(17,18)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
YOABTTWLSJWLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)